molecular formula C20H18N4O2S2 B2833083 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797596-51-0

2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2833083
M. Wt: 410.51
InChI Key: XCIQAGUNGHOLHD-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds structurally similar to 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile shows their potential in the field of antimicrobial activities. For instance, some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and found to exhibit significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Similarly, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to talented antibacterial activity (Khalid et al., 2016).

Synthesis and Microbial Studies

The creation of new pyridine derivatives through the synthesis involving 2-amino substituted benzothiazole indicates a notable advancement in this field. These compounds have been screened for their antibacterial and antifungal activities, showing potential in the development of new antimicrobial agents (Patel & Agravat, 2007).

Development of Antimicrobial Agents

Further advancements in the synthesis of thiazolo[3, 2]pyridines and their antimicrobial activity have been reported. This research highlights the potential of these compounds in developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Antiinflammatory Evaluation

Another significant application is found in the antiinflammatory evaluation of benzimidazole-2-thione derivatives, which are known for their broad spectrum of biological activities. Research has been conducted to study their antiinflammatory activity, particularly focusing on the synthesis of these compounds and their molecular docking experiments (Ganji & Agrawal, 2020).

Future Directions

The future directions in the research of benzothiazole derivatives could include further exploration of their synthetic developments, in vitro and in vivo activity, and potential applications in the treatment of diseases such as tuberculosis .

properties

IUPAC Name

2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-27-20-23-16-5-1-2-6-17(16)28-20/h1-6,9,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIQAGUNGHOLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

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